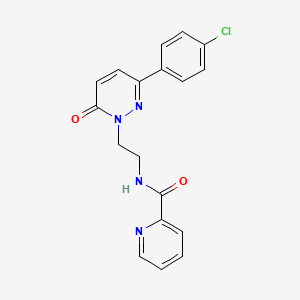

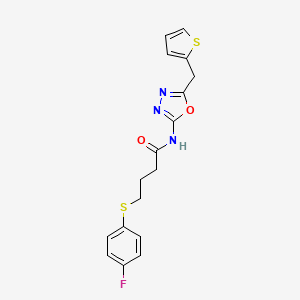

![molecular formula C24H27N3O2 B2500886 3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1029725-13-0](/img/structure/B2500886.png)

3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide" is a structurally complex molecule that may be related to various pharmacologically active benzamide derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves direct acylation reactions or more complex methods such as dehydration of benzhydryl alcohols and Suzuki coupling reactions . For example, the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs was achieved through these methods, indicating that similar strategies could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of related compounds like cis-N-benzyl-3-methylamino-4-methylpiperidine was optimized and scaled up, suggesting that the synthesis of complex benzamide derivatives can be made efficient for larger-scale production .

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using this technique, revealing its crystallization in a triclinic system . Such structural analyses are crucial for understanding the molecular geometry, which in turn affects the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including colorimetric sensing of anions, as demonstrated by a derivative that changes color in the presence of fluoride anions . The reactivity of these compounds can be further understood through density functional theory (DFT) calculations, which provide insights into the electronic properties and potential chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and electronic properties, can be characterized using techniques like Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These properties are essential for predicting the behavior of the compounds in various environments and their potential as pharmaceutical agents. For example, the antibacterial activity of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was determined, showing efficacy against both gram-positive and gram-negative bacteria .

Scientific Research Applications

DNA Minor Groove Binders

- Synthetic dyes like Hoechst 33258, which share structural features with the compound you're interested in, are known to bind strongly to the minor groove of double-stranded B-DNA. These compounds, including their analogues, are used in various biological applications such as fluorescent DNA staining, chromosome analysis, and as potential leads for drug design due to their ability to interact specifically with DNA sequences (Issar & Kakkar, 2013).

Indole Synthesis and Applications

- Indole alkaloids, which are structurally related to the compound of interest through the indole moiety, inspire organic chemists due to their complex structures and biological activities. Synthesis methods for indoles are crucial for developing new pharmaceuticals, highlighting the significance of understanding and developing novel synthetic routes for compounds with indole cores (Taber & Tirunahari, 2011).

Benzene-1,3,5-tricarboxamide Derivatives

- Compounds like benzene-1,3,5-tricarboxamide (BTAs) and their derivatives show the importance of structural motifs found in complex organic molecules. BTAs' simple structure and supramolecular self-assembly behavior underline their potential in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Chalcones with Biological Activities

- Chalcones bearing specific functional groups have been identified for their broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. This highlights the relevance of studying compounds with similar structural features for potential therapeutic applications (Zhai, Sun, & Sang, 2022).

properties

IUPAC Name |

3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-15-9-11-27(12-10-15)24(29)22-21(19-14-17(3)7-8-20(19)25-22)26-23(28)18-6-4-5-16(2)13-18/h4-8,13-15,25H,9-12H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDDQNQFFDGCFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

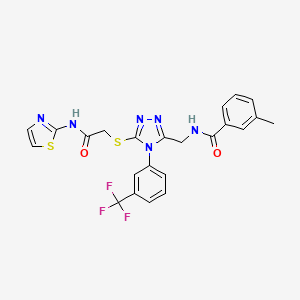

![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)

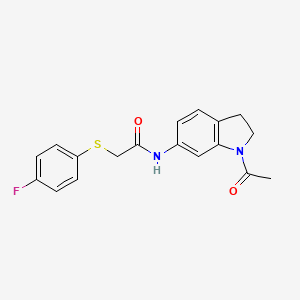

![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)

![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)